

GPR183: A Foundational Guide to a Promising Therapeutic Target

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell migration and positioning.[1][2] This seven-transmembrane receptor and its primary endogenous ligands, oxysterols, play a pivotal role in orchestrating adaptive immune responses.[2][3] Dysregulation of the GPR183 signaling axis has been implicated in a range of pathologies, including inflammatory bowel disease (IBD), viral infections, metabolic disorders, and neuropathic pain, making it an attractive target for therapeutic intervention.[4][5][6][7] This technical guide provides a comprehensive overview of the foundational research on GPR183, including its signaling pathways, quantitative ligand interaction data, and detailed experimental methodologies, to support ongoing and future drug discovery efforts.

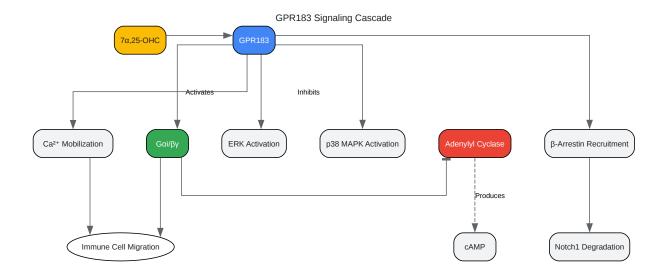
GPR183 Signaling Pathways

GPR183 is primarily coupled to the Gi family of G proteins.[6][8] Upon activation by its endogenous agonist, 7α ,25-dihydroxycholesterol (7α ,25-OHC), GPR183 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This G protein-dependent signaling is crucial for mediating the chemotactic response of immune cells.[1][8]



Activation of GPR183 also triggers other downstream signaling events, including the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), as well as the mobilization of intracellular calcium.[2][7] Furthermore, GPR183 activation can lead to the recruitment of β -arrestins, which play a role in receptor desensitization and internalization, as well as potentially initiating G protein-independent signaling pathways.[7][9] In some contexts, GPR183 signaling has been shown to be dependent on G α i but independent of β -arrestin 2 for certain in vivo effects.[7]

In specific cellular contexts, such as hematopoietic stem and progenitor cell (HSPC) development, GPR183 signaling has been shown to repress Notch1 signaling by recruiting β -arrestin1 and the E3 ligase Nedd4 to degrade Notch1.[10]



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A simplified diagram of the major GPR183 signaling pathways.

Data Presentation: Ligand Affinities and Potencies



The following tables summarize the quantitative data for various GPR183 ligands from the literature. These values are essential for comparing the activities of different compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: Agonist Potency (EC50)

Compound	Assay Type	Cell Line	EC50 (nM)	Reference(s)
7α,25- dihydroxycholest erol (7α,25-OHC)	G Protein Activation (GTPγS)	hEBI2 membranes	1.0 ± 0.1	[9]
7α,25- dihydroxycholest erol (7α,25-OHC)	G Protein Activation (GTP turnover)	Purified EBI2	60	[1]
7α,25- dihydroxycholest erol (7α,25-OHC)	β-Arrestin Recruitment	CHO cells	83 ± 1.3	[9]
7α,25- dihydroxycholest erol (7α,25-OHC)	Calcium Mobilization	CHO cells	16 ± 2.7	[9]
7α,25- dihydroxycholest erol (7α,25-OHC)	Calcium Mobilization	CHO-K1 cells	17	[11]
Compound 15	Calcium Mobilization	CHO-K1 cells	209	[11]
Compound 16	Calcium Mobilization	CHO-K1 cells	179	[11]

Table 2: Antagonist Potency (IC50)



Compound	Assay Type	Cell Line/System	IC50 (nM)	Reference(s)
GSK682753A	G protein activation inhibition	Purified EBI2	350	[1]
NIBR189	G protein activation inhibition	Purified EBI2	230	[1]
NIBR189	7α,25-OHC binding inhibition	Not specified	11	[2]
SAE-1	Calcium Mobilization Inhibition	HL-60 cells	< 50	[2]
SAE-10	Calcium Mobilization Inhibition	HL-60 cells	< 50	[2]
SAE-14	Calcium Mobilization Inhibition	HL-60 cells	< 50	[2]
Unnamed Compound	Calcium Mobilization	CHO-K1 cells	39.45	[12]
Unnamed Compound	Chemotaxis Inhibition	U-937 cells	10.46	[12]

Table 3: Radioligand Binding Affinity

Radioligand	Competing Ligand	Cell Line/System	IC50 (nM)	Reference(s)
[3H]7α,25-OHC	7α,25-OHC	hEBI2 membranes	24 ± 1.6	[9]



Experimental Protocols

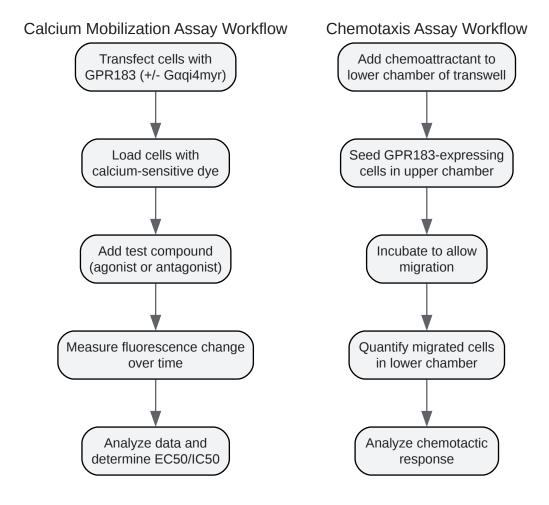
This section provides an overview of the key experimental methodologies used in GPR183 research.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

- Principle: GPR183 couples to Gq-like pathways (either endogenously or through a chimeric Gα subunit like Gqi4myr), leading to the release of calcium from intracellular stores.[11] This change is detected by a calcium-sensitive fluorescent dye.
- General Protocol:
 - Cell Culture: CHO-K1 or HL-60 cells are transiently or stably transfected with a GPR183 expression vector.[2][11] For Gi-coupled receptors, co-transfection with a chimeric Gα subunit (e.g., Gqi4myr) that redirects the signal to the Gq pathway is common.[11]
 - Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
 - Compound Addition: A baseline fluorescence reading is taken before the addition of test compounds (agonists or antagonists). For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.[2][11]
 - Signal Detection: The change in fluorescence is measured over time using a fluorescence plate reader (e.g., FlexStation or FLIPR).[11][13]
 - Data Analysis: The response is typically quantified as the change in fluorescence intensity.
 Dose-response curves are generated to determine EC50 for agonists and IC50 for antagonists.[11]





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